9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol
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Overview
Description
9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol is a complex organic compound that belongs to the class of benzodiazepines fused with oxadiazole rings. This compound is notable for its unique structure, which combines the pharmacological properties of benzodiazepines with the chemical versatility of oxadiazoles. Benzodiazepines are well-known for their use in medicine as anxiolytics, sedatives, and muscle relaxants, while oxadiazoles are recognized for their diverse applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable benzodiazepine precursor. The reaction proceeds through a series of steps including cyclization and oxidation to form the oxadiazole ring. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control standards. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its benzodiazepine-like effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. Additionally, the oxadiazole ring may interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its stability and use in medicinal chemistry.
1,3,4-Thiadiazole: Recognized for its pharmacological properties and chemical stability.
Benzodiazepines: Widely used in medicine for their anxiolytic and sedative effects.
Uniqueness
9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol is unique due to its combination of benzodiazepine and oxadiazole structures, which imparts a broad spectrum of pharmacological and chemical properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H12Cl2N4O2 |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-4,5,7,8,9,10-hexahydro-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H12Cl2N4O2/c16-7-4-5-8(9(17)6-7)13-12-10(2-1-3-11(12)22)18-14-15(19-13)21-23-20-14/h4-6,13H,1-3H2,(H,18,20)(H,19,21) |
InChI Key |
HKNNJVKAHSOFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(NC3=NON=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
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